molecular formula C7H9NO2 B024765 2(1H)-Pyridinone, 5-ethyl-4-hydroxy- CAS No. 104885-49-6

2(1H)-Pyridinone, 5-ethyl-4-hydroxy-

Cat. No. B024765
M. Wt: 139.15 g/mol
InChI Key: OOZJUMVQRHFVEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2(1H)-Pyridinone, 5-ethyl-4-hydroxy-” is a chemical compound that is structurally similar to furanones . Furanones such as 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF, furaneol®) and its methyl ether 2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF) are important aroma chemicals and are considered key flavor compounds in many fruits . They are synthesized by a series of enzymatic steps in fruits .


Synthesis Analysis

The synthesis of similar compounds like furanones has been achieved through various methods . For instance, a new highly substituted pyrrolidinone derivative was synthesized via a three-component one-pot reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde .


Molecular Structure Analysis

The molecular structure of “2(1H)-Pyridinone, 5-ethyl-4-hydroxy-” is similar to that of 5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone, which has a molecular formula of C7H10O3 .

properties

IUPAC Name

5-ethyl-4-hydroxy-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-2-5-4-8-7(10)3-6(5)9/h3-4H,2H2,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZJUMVQRHFVEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CNC(=O)C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2(1H)-Pyridinone, 5-ethyl-4-hydroxy-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2(1H)-Pyridinone, 5-ethyl-4-hydroxy-
Reactant of Route 2
Reactant of Route 2
2(1H)-Pyridinone, 5-ethyl-4-hydroxy-
Reactant of Route 3
Reactant of Route 3
2(1H)-Pyridinone, 5-ethyl-4-hydroxy-
Reactant of Route 4
Reactant of Route 4
2(1H)-Pyridinone, 5-ethyl-4-hydroxy-
Reactant of Route 5
Reactant of Route 5
2(1H)-Pyridinone, 5-ethyl-4-hydroxy-
Reactant of Route 6
Reactant of Route 6
2(1H)-Pyridinone, 5-ethyl-4-hydroxy-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.